![molecular formula C16H15BrN2O2 B4395427 4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4395427.png)
4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide
Overview
Description
4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BMB and is used for various research applications.
Mechanism of Action
The mechanism of action of BMB involves the inhibition of the enzyme histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. Inhibition of HDACs by BMB leads to an increase in acetylation of histone proteins, which can lead to changes in gene expression and ultimately cell death.
Biochemical and Physiological Effects:
BMB has been shown to have both biochemical and physiological effects. Biochemically, BMB inhibits HDAC activity, leading to changes in gene expression. Physiologically, BMB has been shown to induce apoptosis in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using BMB in lab experiments is its specificity for HDAC inhibition. BMB has been shown to selectively inhibit HDAC1 and HDAC3, which are important targets for cancer therapy. However, one limitation of using BMB is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research involving BMB. One direction is to study its potential as a cancer therapy. BMB has been shown to induce apoptosis in cancer cells, and further research could explore its potential as a treatment for various types of cancer. Another direction is to study its potential as a tool for studying protein-protein interactions and enzyme activity. BMB has been used as a probe in these types of experiments, and further research could explore its potential in these areas. Additionally, future research could focus on developing more soluble derivatives of BMB to overcome its limitations in lab experiments.
Conclusion:
In conclusion, BMB is a chemical compound that has gained significant attention in the field of scientific research. Its specificity for HDAC inhibition and potential as a cancer therapy make it a promising compound for future research. Further studies are needed to fully understand its mechanisms of action and potential applications in various research areas.
Scientific Research Applications
BMB is used in various research applications, such as cancer research, drug discovery, and chemical biology. BMB has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been used as a probe to study protein-protein interactions and enzyme activity.
properties
IUPAC Name |
4-bromo-N-[2-(2-methylanilino)-2-oxoethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-11-4-2-3-5-14(11)19-15(20)10-18-16(21)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBMPIHTZDWEGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N~1~-[2-oxo-2-(2-toluidino)ethyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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